Product packaging for Cyclopropanecarbonyl iodide(Cat. No.:CAS No. 79929-34-3)

Cyclopropanecarbonyl iodide

Cat. No.: B14438577
CAS No.: 79929-34-3
M. Wt: 195.99 g/mol
InChI Key: VLDNBNFNOHDMHH-UHFFFAOYSA-N
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Description

Cyclopropanecarbonyl iodide is an organic compound with the molecular formula C4H5IO and an average molecular mass of 195.99 Da . Its CAS Registry Number is 79929-34-3 . This compound is a key reagent in synthetic organic chemistry, where its structure provides a versatile building block. The presence of the acyl iodide ( -C(=O)I ) functional group makes it highly reactive, particularly in coupling reactions to form amides or esters, and the cyclopropane ring is a valuable structural motif in medicinal chemistry . A prominent research application of this compound is its use as a key synthetic intermediate in the development of novel pharmaceutical compounds. For instance, it has been utilized in the synthesis of spirocyclic structures investigated as potential therapeutics for conditions like hypertension, metabolic syndrome, and type 2 diabetes mellitus . The three-membered cyclopropyl ring can impart significant conformational constraints and metabolic stability to a molecule, making derivatives of this reagent valuable for structure-activity relationship (SAR) studies in drug discovery . The compound must be handled with care, as its calculated flash point is approximately 51.5°C , indicating flammability, and it has a calculated density of 2.258 g/cm³ . This compound is intended for use by qualified research professionals in a laboratory setting. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5IO B14438577 Cyclopropanecarbonyl iodide CAS No. 79929-34-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

79929-34-3

Molecular Formula

C4H5IO

Molecular Weight

195.99 g/mol

IUPAC Name

cyclopropanecarbonyl iodide

InChI

InChI=1S/C4H5IO/c5-4(6)3-1-2-3/h3H,1-2H2

InChI Key

VLDNBNFNOHDMHH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)I

Origin of Product

United States

The Significance of Cyclopropyl Moieties in Contemporary Chemical Transformations

The cyclopropyl (B3062369) group, a three-membered carbon ring, is a prominent structural motif in a wide array of biologically active natural products and pharmaceutical agents. fiveable.me Its inclusion in a molecule can significantly influence properties such as reactivity, lipophilicity, and metabolic stability. fiveable.meunl.pt

The high degree of ring strain in cyclopropanes, with bond angles of approximately 60°, leads to enhanced reactivity compared to larger cycloalkanes. fiveable.me This strain energy can be released in ring-opening reactions, making cyclopropyl groups useful synthetic intermediates for accessing complex molecular architectures. fiveable.me From an electronic standpoint, the cyclopropyl group exhibits partial double-bond character due to significant π-orbital overlap, a feature described by the Walsh orbital model. fiveable.mewikipedia.orgepfl.ch This characteristic allows the cyclopropyl group to act as a competent electron-donating group, capable of conjugation with adjacent π systems, thereby influencing the electronic properties of the entire molecule. unl.ptstackexchange.com

In medicinal chemistry, the introduction of a cyclopropyl group can be a strategic move to enhance a drug's pharmacokinetic profile. fiveable.meunl.pt The compact and rigid nature of the ring can lock a molecule into its bioactive conformation, leading to increased potency. unl.pt Furthermore, the cyclopropyl group can improve metabolic stability by blocking sites susceptible to enzymatic degradation. unl.pt

Cyclopropanecarbonyl Halides As Activated Carboxylic Acid Derivatives

Cyclopropanecarbonyl halides, including the iodide variant, belong to the class of activated carboxylic acid derivatives. rutgers.eduuobasrah.edu.iq Carboxylic acid derivatives are compounds that can be converted into carboxylic acids through simple hydrolysis. libretexts.org The activation of a carboxylic acid by converting its hydroxyl group to a halide enhances its electrophilicity, making it more susceptible to nucleophilic attack. rutgers.eduuobasrah.edu.iq

Acyl halides are among the most reactive of the carboxylic acid derivatives. uomustansiriyah.edu.iq The general order of reactivity for acyl halides follows the trend of the halogen's ability to act as a leaving group, with iodides typically being the most reactive. chemicalbull.comwikipedia.org This heightened reactivity is due to the polarization of the carbon-halogen bond and the stability of the resulting halide anion. chemicalbull.com

The presence of the carbonyl group in cyclopropanecarbonyl halides renders the carbonyl carbon highly electrophilic, facilitating a variety of nucleophilic acyl substitution reactions. scbt.com These reactions are fundamental in organic synthesis for the formation of esters, amides, and other carbonyl-containing compounds from a common precursor. libretexts.orglibretexts.org The unique steric and electronic properties of the cyclopropane (B1198618) ring can also influence the selectivity of these reactions. scbt.com

The Peculiarities of the Carbon Iodine Bond in Synthetic Methodologies

Synthesis of this compound

Halogen Exchange Reactions from Cyclopropanecarbonyl Chloride

The most common and efficient method for preparing this compound is through a halogen exchange reaction, starting with the more readily available cyclopropanecarbonyl chloride. manac-inc.co.jpscbt.com This process, a type of Finkelstein reaction, involves a bimolecular nucleophilic substitution (SN2) mechanism. manac-inc.co.jp The reaction is typically carried out by treating cyclopropanecarbonyl chloride with an alkali metal iodide, such as sodium iodide (NaI), in an anhydrous aprotic solvent like acetonitrile (B52724) or acetone. manac-inc.co.jp

The success of the reaction relies on the solvent's ability to dissolve the iodide salt while precipitating the less soluble sodium chloride byproduct. This precipitation shifts the reaction equilibrium to favor the formation of the acyl iodide, often leading to high yields. manac-inc.co.jp While generally effective, it is noted that many acyl iodides are unstable; for storage, it is recommended to add a small amount of copper powder and keep the compound in a cool, dark place. manac-inc.co.jp

An alternative approach involves using hydrogen iodide (HI) under anhydrous conditions to iodinate cyclopropanecarbonyl chloride. acs.org

Table 1: Halogen Exchange Methods for this compound Synthesis

Starting Material Reagent(s) Solvent Key Feature
Cyclopropanecarbonyl chloride Sodium Iodide (NaI) Anhydrous Acetonitrile High yield due to precipitation of NaCl. manac-inc.co.jp

Alternative Preparative Methods for Acyl Iodides

While halogen exchange is prevalent, several alternative methods exist for synthesizing acyl iodides directly from carboxylic acids, which are applicable to the preparation of this compound from cyclopropanecarboxylic acid. researchgate.netresearchgate.net

One novel method involves a binary system of iodine (I₂) and diphenylphosphine (B32561) oxide (Ph₂P(O)H), which provides a simple route to acyl iodides from carboxylic acids. researchgate.net Another approach employs a combination of triphenylphosphine (B44618) (PPh₃), iodine (I₂), and triethylamine (B128534) (Et₃N) to convert carboxylic acids into various activated esters, a process that proceeds via an acyl iodide intermediate. organic-chemistry.org The use of N-iodosuccinimide (NIS) is another key strategy in organic synthesis for iodinations. organic-chemistry.orglookchem.com

Heating a carboxylic acid with iodine in the presence of thionyl chloride can also produce the corresponding α-iodoacyl chloride. manac-inc.co.jp Additionally, heating carboxylic acids with acetyl iodide can result in an exchange process that forms a new acyl iodide and acetic acid. researchgate.net

Synthesis of Cyclopropylcarbonyl-Containing Compounds

Friedel-Crafts Acylation Reactions Utilizing Cyclopropanecarbonyl Halides

Cyclopropanecarbonyl halides, particularly cyclopropanecarbonyl chloride, are effective reagents for introducing a cyclopropylcarbonyl group onto an aromatic ring via the Friedel-Crafts acylation reaction. sigmaaldrich.comganeshremedies.com This electrophilic aromatic substitution is catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). sigmaaldrich.combyjus.com

The mechanism involves the formation of a resonance-stabilized acylium ion (c-C₃H₅CO⁺) after the Lewis acid complexes with the halide. sigmaaldrich.comyoutube.com This electrophile then attacks the aromatic ring, leading to a temporary loss of aromaticity to form a complex. Subsequent deprotonation restores aromaticity and yields the aryl cyclopropyl (B3062369) ketone product. byjus.com For example, the Friedel-Crafts acylation of benzene (B151609) with cyclopropanecarbonyl chloride produces cyclopropyl phenyl ketone.

Previous studies have demonstrated that cyclopropanecarbonyl chloride successfully undergoes Friedel-Crafts acylation with various arenes, including those with significant steric hindrance like mesitylene, without the cyclopropyl ring opening. ufl.edu

Organometallic Reagent Additions to Cyclopropanecarbonyl Systems

Cyclopropanecarbonyl halides can react with various organometallic reagents to form cyclopropyl ketones. uni-muenchen.deuni-muenchen.de However, the choice of reagent is crucial to avoid side reactions. Strong organometallic reagents like Grignard (RMgX) and organolithium (RLi) reagents can add to the carbonyl group of the initially formed ketone, leading to a tertiary alcohol as the final product. chemistrysteps.comchadsprep.com

To selectively synthesize the ketone, less reactive organometallic reagents are preferred. jove.com Organocuprates, also known as Gilman reagents (R₂CuLi), are particularly effective for this transformation. chemistrysteps.comorganicchemistrytutor.com The carbon-copper bond in a Gilman reagent is less polarized compared to the carbon-magnesium bond in a Grignard reagent, making it a weaker nucleophile. jove.comntu.edu.sg This reduced reactivity allows the reaction to stop at the ketone stage without further addition. jove.comorganicchemistrytutor.comntu.edu.sg The reaction is typically performed at low temperatures, such as -78 °C, to ensure good yields. jove.comntu.edu.sg Organocadmium reagents can also be used for the synthesis of ketones from acyl chlorides. wiley.com

Table 2: Reactivity of Organometallic Reagents with Cyclopropanecarbonyl Halides

Reagent Type Example Product(s) Key Characteristic
Organocuprate (Gilman) (CH₃)₂CuLi Cyclopropyl methyl ketone Selective formation of ketone due to lower reactivity. chemistrysteps.comjove.comorganicchemistrytutor.com

Carbenoid-Mediated Cyclopropanation with Iodide Reagents

The cyclopropylcarbonyl moiety can be constructed using carbenoid-mediated cyclopropanation, where iodide-containing reagents are essential. The Simmons-Smith reaction is a classic example, utilizing an organozinc carbenoid to convert an alkene into a cyclopropane (B1198618). tcichemicals.comwikipedia.orgwiley-vch.de

This reaction typically involves generating an iodomethylzinc species, such as iodomethylzinc iodide (ICH₂ZnI), in situ from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn(Cu)). nih.govresearchgate.net This carbenoid then reacts with an α,β-unsaturated carbonyl compound, like an enone, to form the cyclopropane ring stereospecifically, preserving the geometry of the original double bond. wikipedia.orgresearchgate.net The reaction is believed to proceed through a concerted mechanism. nih.govresearchgate.netacs.org

Modifications to the classic Simmons-Smith reaction, such as the Furukawa modification which uses diethylzinc (B1219324) (Et₂Zn) instead of the Zn-Cu couple, can increase the reactivity of the system. wikipedia.org This method is advantageous as it tolerates a wide variety of functional groups and avoids the use of hazardous diazomethane. tcichemicals.comwiley-vch.de

Iodide-Catalyzed Transformations for Cyclopropyl Derivatives

Iodide and its derivatives have emerged as versatile and powerful catalysts for a range of transformations involving cyclopropyl compounds. The catalytic activity often hinges on the ability of iodide to act as an effective nucleophile to initiate ring-opening of the strained cyclopropane ring and subsequently serve as an excellent leaving group to regenerate the catalyst. This section details several mechanistically distinct iodide-catalyzed transformations, including oxidative ring-openings, nucleophilic cyclizations, and radical-mediated cascades.

Aryl Iodide-Catalyzed Oxidative Ring-Opening

A general and effective method for the 1,3-oxidation of substituted cyclopropanes utilizes simple aryl iodides as catalysts. nih.gov This strategy is particularly notable for the 1,3-difluorination of cyclopropanes, a transformation that installs a valuable structural motif in organic molecules. The reaction typically employs an oxidant, such as meta-chloroperoxybenzoic acid (mCPBA), a nucleophilic fluoride (B91410) source like hydrogen fluoride-pyridine (HF-pyridine), and a catalytic amount of an aryl iodide. nih.gov

The proposed mechanism is based on an iodine(I)/iodine(III) catalytic cycle. The aryl iodide is first oxidized to a hypervalent iodine(III) species, which then engages the cyclopropane ring. A variety of electron-rich and electron-deficient aryl iodides can catalyze this transformation, with iodobenzene (B50100) often providing the highest yields. nih.gov The reaction is particularly effective for aryl cyclopropanes bearing electron-withdrawing groups and can tolerate functionalities like amines and N-heterocycles. nih.gov Beyond difluorination, this catalytic system has been extended to the synthesis of 1,3-diols, 1,3-amino alcohols, and 1,3-diamines through oxidative ring-opening. nih.gov

Table 1: Aryl Iodide Catalyst Optimization for 1,3-Difluorination This table showcases the yield of the 1,3-difluorination product using various aryl iodide catalysts.

Catalyst Yield (%)
Iodobenzene 70
4-Iodotoluene 65
4-Fluoroiodobenzene 68
4-Nitroiodobenzene 55
2-Iodomesitylene 40

Iodide-Catalyzed Ring-Opening Cyclization

Iodide itself can act as a potent catalyst in the ring-opening cyclization of spirocyclopropanes. researchgate.netu-toyama.ac.jp In this process, iodide functions as both a nucleophile and a leaving group. A key example is the transformation of cyclohexane-1,3-dione-2-spirocyclopropanes. Depending on the substitution pattern and reaction conditions, different regioisomeric products can be obtained. For instance, using trimethylsilyl (B98337) iodide at room temperature on nonsubstituted derivatives yields 3,5,6,7-tetrahydro-1-benzofuran-4(2H)-ones. researchgate.net For spirocyclopropanes with electron-withdrawing groups, a combination of a tetrabutylammonium (B224687) iodide catalyst and trifluoromethanesulfonic acid leads to 2-substituted tetrahydrobenzofuran-4-ones, whereas calcium iodide favors the formation of 3-substituted isomers. researchgate.net This highlights the dual role of the iodide catalyst in a nucleophilic attack to open the ring, followed by an intramolecular cyclization and elimination of the iodide to turn over the catalytic cycle. researchgate.net

Molecular Iodine-Catalyzed Nucleophilic Substitution

Molecular iodine (I₂) is an effective catalyst for the stereoselective nucleophilic substitution of cyclopropyl carbinols. researchgate.netwiley.com This reaction provides a pathway to construct sterically congested tertiary C-O bonds with high diastereoselectivity. wiley.comd-nb.info Using just 2 mol% of I₂ in dichloromethane, cyclopropyl carbinols react with various phenols to afford tertiary alkyl-aryl ethers in good yields. wiley.com The reaction proceeds with an inversion of configuration at the quaternary carbon stereocenter. researchgate.net This method is tolerant of a range of functional groups on both the cyclopropyl carbinol substrate and the phenol (B47542) nucleophile, including electron-donating and electron-withdrawing groups. wiley.com The proposed mechanism involves the activation of the alcohol by the mild Lewis acidity of iodine, facilitating the departure of water and subsequent ring-opening to form a stabilized carbocation intermediate, which is then trapped by the nucleophile.

Table 2: Iodine-Catalyzed Nucleophilic Substitution of Cyclopropyl Carbinols with Phenols This table presents the yields and diastereomeric ratios (d.r.) for the synthesis of various tertiary alkyl-aryl ethers.

Phenol Nucleophile Product Yield (%) d.r.
Phenol 4a 67 >95:5
4-Methoxyphenol 4c 72 >95:5
4-Chlorophenol 4d 70 >95:5
4-Bromophenol 4e 75 >95:5
4-Nitrophenol 4f 65 >95:5

Photoredox-Mediated Iodine Radical Cascade Cyclizations

Visible-light photoredox catalysis enables novel transformations of cyclopropane derivatives initiated by an iodine radical. A notable example is the cascade [3+2] carbocyclization of ene-vinylidenecyclopropanes with thiols and selenols. rsc.orgrsc.org The reaction is typically initiated by irradiating a photosensitizer with blue light, which then oxidizes an iodide source (e.g., tetrabutylammonium iodide - TBAI) to generate an iodine radical. rsc.orgresearchgate.net

The proposed mechanism involves the following key steps:

Generation of an iodine radical via a single-electron transfer (SET) process. rsc.org

Addition of the iodine radical to the allenyl moiety of the ene-vinylidenecyclopropane. rsc.org

A subsequent cascade cyclization.

Opening of the cyclopropane ring. rsc.org

A hydrogen atom transfer (HAT) process.

Intramolecular substitution to regenerate the catalyst and yield the final sulfur- or selenium-containing polycyclic product. rsc.org

This methodology provides an efficient route to complex polycyclic derivatives under mild reaction conditions with a broad substrate scope. rsc.orgrsc.org

Nucleophilic Acyl Substitution Mechanisms and Stereochemical Outcomes

Nucleophilic acyl substitution is a fundamental reaction class for acyl halides. The reaction proceeds via a two-step addition-elimination mechanism where a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the halide as a leaving group. masterorganicchemistry.comyoutube.com The nature of the halogen atom significantly influences the reaction's kinetics and feasibility.

This reactivity difference is so pronounced that iodide salts are often used as catalytic or stoichiometric activating agents to enhance acylation reactions of less reactive acyl chlorides. acs.org The in situ generation of a transient, highly reactive this compound intermediate from the more stable cyclopropanecarbonyl chloride facilitates reactions with otherwise weak nucleophiles. acs.orgresearchgate.net This includes challenging transformations like Friedel-Crafts acylations and the acylation of hindered phenols. acs.orgresearchgate.net

Table 1: Comparative Reactivity of Cyclopropanecarbonyl Halides

FeatureThis compoundCyclopropanecarbonyl Chloride
Reactivity in NAS Very HighHigh
Leaving Group Iodide (I⁻)Chloride (Cl⁻)
Leaving Group Ability ExcellentGood
C-Halogen Bond Strength WeakerStronger
Stability Less stable, often generated in situMore stable, common reagent scbt.com
Use as Intermediate Acts as a transient, highly reactive intermediate acs.orgCommon, stable precursor for synthesis scbt.comvulcanchem.com

The enhanced acylation kinetics observed with this compound is a direct consequence of the properties of the carbon-iodine bond and the stability of the resulting iodide leaving group. scbt.com While the primary electrophilic site remains the carbonyl carbon, the nature of the attached halogen is crucial. The C-I bond is longer and weaker than the C-Cl bond, making it easier to break during the elimination step of the substitution mechanism.

The role of iodide as an "activating agent" for acyl chlorides stems from a halide exchange reaction that creates the more reactive acyl iodide. researchgate.net This transient species reacts rapidly with the nucleophile present in the reaction mixture. The process is not driven by an increase in the electrophilicity of the iodine atom itself, but rather by the significantly lower activation energy required for the substitution reaction due to iodide's excellence as a leaving group. This kinetic advantage allows acylation reactions to proceed under milder conditions and with a broader range of nucleophiles than is possible with cyclopropanecarbonyl chloride alone. acs.orgresearchgate.net

Cyclopropyl Ring Stability and Ring-Opening Pathways

The cyclopropane ring is characterized by significant angle and torsional strain, with a strain energy of approximately 27.5 kcal/mol. This inherent strain is a dominant factor in the reactivity of cyclopropanecarbonyl systems, influencing not only the acyl group's reactions but also providing pathways for ring transformations. vulcanchem.comketonepharma.comketonepharma.com

Both Brønsted and Lewis acids can promote the ring opening of cyclopropanecarbonyl derivatives. rsc.org The mechanism typically begins with the protonation or coordination of the acid to the carbonyl oxygen. This step increases the electrophilicity of the carbonyl carbon and withdraws electron density from the cyclopropane ring, weakening its C-C bonds and making it more susceptible to nucleophilic attack or rearrangement. nih.govoup.com For instance, zinc halides have been shown to catalyze the isomerization and transformation of cyclopropyl ketones. oup.com In strongly acidic aqueous solutions (e.g., pH ≤ 1) and at elevated temperatures, the cyclopropyl ring can become unstable and undergo cleavage. rsc.org Such acid-catalyzed pathways can lead to a variety of ring-opened or rearranged products, often forming more stable acyclic or larger ring structures. nih.govuni-regensburg.deyoutube.com

Cyclopropanecarbonyl systems are also reactive under radical conditions. A key reaction is the rapid rearrangement of the cyclopropylcarbinyl radical to the thermodynamically more stable allylcarbinyl radical. caltech.edu This ring-opening is a classic example of a radical-initiated rearrangement. The cyclopropylcarbinyl radical can be generated from derivatives like cyclopropylacetaldehyde via peroxide-initiated decarbonylation. caltech.edu The involvement of cyclopropanecarbonyl chloride in radical I/Mg-exchange reactions further demonstrates the participation of this structural motif in radical pathways. uni-muenchen.de These reactions highlight a non-ionic pathway for the cleavage of the strained cyclopropane ring, leading to rearranged, unsaturated products.

Transition Metal-Promoted Cyclopropyl Ring Modifications

Transition metal catalysis offers a powerful toolkit for the modification of cyclopropane rings, leveraging the inherent ring strain of this motif. researchgate.net Various transition metals, including rhodium, palladium, nickel, and copper, have been shown to catalyze the ring-opening or modification of cyclopropane derivatives. acs.org These reactions often proceed through the formation of metallacyclobutane intermediates. acs.org

Rhodium catalysts, in particular, have demonstrated significant utility in promoting reactions involving cyclopropyl groups. nih.govnih.govacs.org For instance, Rh(III)-catalyzed C–H activation has been utilized to initiate the diastereoselective cyclopropanation of allylic alcohols, yielding substituted cyclopropyl-ketones. nih.gov In these reactions, a directing group brings the rhodium catalyst into proximity with a specific C-H bond, facilitating its cleavage and subsequent reaction. nih.gov The mechanism can involve the formation of a rhodacycle intermediate, which can then be trapped by other reagents to form new C-C bonds. acs.org

Palladium-catalyzed reactions are also prevalent in the functionalization of cyclopropanes. rsc.orgorganic-chemistry.orgmdpi.comrsc.orgnih.govrsc.org These methodologies often involve the cross-coupling of cyclopropyl-containing molecules with other organic electrophiles or nucleophiles. researchgate.netwikipedia.org For example, palladium(0) catalysts can facilitate the intramolecular C(sp³)–H bond functionalization of cyclopropanes, leading to the synthesis of complex heterocyclic structures like quinolines and tetrahydroquinolines. rsc.org The mechanism is thought to proceed through C–H bond cleavage and subsequent C–C bond formation, sometimes involving an in situ cyclopropane ring-opening. rsc.org

The Simmons-Smith reaction, which utilizes a zinc carbenoid, is a classic method for cyclopropanation that can be influenced by transition metals. acs.orgrsc.org The reactivity and stereoselectivity of this reaction can be enhanced by the presence of a directing group, such as a hydroxyl group, which coordinates to the metal. acs.orgrsc.org

Table 1: Examples of Transition Metal-Promoted Cyclopropyl Ring Modifications
Catalyst SystemSubstrate TypeReaction TypeKey IntermediatesReference
Rh(III)Allylic AlcoholsDirected CyclopropanationRhodacycle nih.gov
Pd(0)Cyclopropyl-substituted aromaticsIntramolecular C–H FunctionalizationPalladacycle rsc.org
Zn/Cu (Simmons-Smith)AlkenesCyclopropanationZinc Carbenoid acs.orgrsc.org
NiCyclopropenes and electron-deficient olefins[2+1] CycloadditionNickelacyclobutene or Vinyl Nickelcarbene acs.org

Role of this compound in Catalytic Cycles

Iodine-Based Catalysis in Organic Synthesis

Iodine, in its molecular form or as part of a hypervalent iodine reagent, can act as a catalyst in various organic transformations. beilstein-journals.orgresearchgate.netvhu.edu.vn While direct catalytic cycles involving this compound are not extensively documented, the reactivity of acyl iodides and the principles of iodine catalysis provide a framework for its potential roles. researchgate.net Acyl iodides can be generated in situ from carboxylic acids or their derivatives and participate in a range of reactions, including esterifications and acylations. researchgate.netresearchgate.net

Molecular iodine can catalyze reactions by acting as a Lewis acid or by facilitating radical pathways. researchgate.netvhu.edu.vn For instance, iodine has been used to catalyze the thioacetalization of carbonyl compounds and the synthesis of heterocyclic compounds like furans and pyrans. vhu.edu.vnacs.org In some mechanisms, iodine is proposed to activate a substrate, which then undergoes cyclization or reaction with another molecule, followed by regeneration of the iodine catalyst. vhu.edu.vn

Hypervalent iodine reagents are known to mediate a wide array of transformations, often involving oxidative processes. beilstein-journals.org While not a direct catalytic cycle involving this compound, these reagents can be used to generate reactive intermediates that can then participate in catalytic processes.

Cross-Coupling Methodologies Involving Cyclopropyl Moieties

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds, often with the aid of a transition metal catalyst. wikipedia.orgnih.govmdpi.com Cyclopropyl moieties can be incorporated into molecules through various cross-coupling strategies, where they can act as either the nucleophilic or electrophilic partner. researchgate.net

Palladium-catalyzed cross-coupling reactions are particularly well-developed for the synthesis of cyclopropyl-containing compounds. rsc.orgorganic-chemistry.orgmdpi.comrsc.orgnih.gov The Suzuki-Miyaura coupling, for example, can be used to couple cyclopropylboronic acids or their derivatives with aryl halides to form aryl cyclopropanes. mdpi.comnih.govevitachem.com Similarly, Negishi and Kumada-type couplings can employ cyclopropyl organometallic reagents. wikipedia.orgorganic-chemistry.org The choice of ligands for the palladium catalyst is crucial for achieving high yields and selectivities in these reactions. nih.gov

In the context of this compound, the acyl iodide functionality could potentially be converted to other groups that are amenable to cross-coupling. For instance, decarbonylative cross-coupling could, in principle, allow for the direct use of the cyclopropyl group in a coupling reaction. Alternatively, the carbonyl group could be transformed into a different functional group that is more suitable for a specific cross-coupling protocol.

Table 2: Selected Cross-Coupling Reactions for the Synthesis of Cyclopropyl Arenes
Reaction NameCyclopropyl ReagentCoupling PartnerCatalystReference
Suzuki-MiyauraCyclopropylboronic acidAryl HalidePalladium mdpi.comnih.govevitachem.com
NegishiCyclopropylzinc reagentAryl HalidePalladium organic-chemistry.org
KumadaCyclopropyl Grignard reagentAryl HalidePalladium or Nickel wikipedia.orgorganic-chemistry.org

C-H Functionalization Strategies Triggered by Cyclopropyl Intermediates

C-H functionalization represents a highly atom-economical approach to the synthesis of complex molecules by directly converting C-H bonds into new C-C or C-heteroatom bonds. nih.gov The presence of a cyclopropyl group can influence and direct C-H activation reactions. nih.govacs.org

Rhodium catalysts are frequently employed for C-H functionalization reactions involving cyclopropyl intermediates. nih.govacs.org For example, rhodium(III) can catalyze a C–H/C–C bond activation sequence of cyclopropyl hydroxamates, where an intermediate rhodacycle is trapped to form synthetically valuable γ-lactams. acs.org In some cases, the C-H activation occurs on the cyclopropane ring itself, leading to the formation of a metallacycle that can then undergo further reactions. nih.govacs.org

Palladium catalysis has also been applied to the C-H functionalization of cyclopropanes. rsc.orgsnnu.edu.cn Intramolecular C(sp³)–H arylation of cyclopropyl methylene (B1212753) C(sp³)–H bonds has been achieved using palladium catalysts with specific phosphoramidite (B1245037) ligands. snnu.edu.cn These reactions often rely on a directing group to position the catalyst for selective C-H cleavage. nih.gov The resulting organopalladium intermediate can then participate in a variety of bond-forming reactions. rsc.orgsnnu.edu.cn

While this compound itself is not typically the starting material for these transformations, the cyclopropylcarbonyl moiety can be part of a larger molecule that undergoes C-H functionalization at a different position, with the cyclopropyl group influencing the reactivity and selectivity of the process.

Theoretical and Computational Chemistry of Cyclopropanecarbonyl Iodide

Electronic Structure and Bonding Characteristics of the Cyclopropane (B1198618) Ring

The bonding in cyclopropane is distinct from that in acyclic alkanes. The 60° bond angles required by its triangular geometry lead to significant angle strain. To accommodate this, the carbon-carbon bonds are bent outwards, resulting in what is often described as "bent" or "banana" bonds. This model suggests that the inter-orbital angle is approximately 104°. wikipedia.org This unique bonding arrangement has been the subject of extensive theoretical investigation, with concepts like σ-aromaticity being invoked to explain its stability relative to other cycloalkanes. wikipedia.orgcomporgchem.com

A key feature of the cyclopropane ring is the enhanced p-character of its C-C bonds, which imparts a degree of π-character. researchgate.net This arises from the rehybridization of the carbon orbitals to spλ, where λ is greater than 3. researchgate.net This increased p-character allows the C-C bonds to behave in some respects like double bonds. researchgate.net Consequently, cyclopropane and its derivatives can undergo reactions typically associated with alkenes, such as addition reactions. wikipedia.org

Electron delocalization is a significant factor in the chemistry of cyclopropane. nih.gov Models such as the Coulson-Moffitt bent bonds, Walsh's (p + sp2) rehybridization, and Dewar's σ-aromaticity all point to the valence electrons not being confined to individual C-C σ bonds but rather delocalized in a manner similar to an aromatic π-system. nih.gov This delocalization is facilitated by geminal σ → σ* hyperconjugation, where electrons are shared across methylene (B1212753) groups through p-orbital overlap. nih.gov This effect is substantial in three-membered rings and contributes to their enhanced reactivity by lowering activation barriers. nih.gov

The presence of a π-acceptor substituent, such as a carbonyl group, can further influence this delocalization. The 3e' orbitals of the cyclopropane ring have the appropriate symmetry to interact with the low-lying unoccupied orbitals of the π-acceptor. nih.gov This interaction leads to a delocalization of electron density from the ring to the substituent, which can affect the geometry and reactivity of the molecule. nih.gov

The orientation of the carbonyl group relative to the cyclopropane ring is a critical factor in determining the molecule's properties and reactivity. The interaction between the cyclopropane ring's orbitals and the π-system of the carbonyl group is maximized when the two are parallel. nih.gov This corresponds to a conformation where the carbonyl group bisects the C-C bond of the cyclopropane ring opposite to the point of attachment.

Theoretical calculations, such as those using density functional theory (DFT), have been employed to determine the torsional energy profiles for various cyclopropane derivatives. nih.gov These studies, in conjunction with crystallographic data, have shown a strong preference for the bisected conformation in compounds with π-acceptor substituents. nih.gov In this arrangement, the overlap between the cyclopropane's Walsh orbitals and the carbonyl's π* orbital is optimal, leading to a stabilizing conjugative interaction.

However, steric interactions with other substituents on the ring can force the carbonyl group to adopt a less favorable, non-bisected conformation. nih.gov Understanding these conformational preferences is crucial for predicting the outcomes of reactions involving cyclopropanecarbonyl iodide, as the orientation of the carbonyl group will influence its accessibility to reagents.

Quantum Chemical Calculations of Reactivity and Selectivity

Quantum chemical calculations are powerful tools for investigating the reactivity and selectivity of chemical reactions. By modeling the potential energy surface, it is possible to identify reaction pathways, locate transition states, and predict reaction barriers. These methods have been instrumental in understanding the intricate details of reactions involving cyclopropane derivatives.

Computational methods, such as the nudged elastic band (NEB) method, can be used to find the minimum energy path between reactants and products. youtube.com This allows for the identification of the transition state, which is the highest energy point along this path. youtube.com The geometry of the transition state provides crucial information about the mechanism of the reaction. For instance, in SN2 reactions, the transition state geometry can reveal the degree of bond formation and bond breaking. nih.gov

The analysis of reaction pathways can also elucidate the role of delocalization in lowering activation barriers. nih.gov For cyclopropane ring-opening reactions, it has been shown that enhanced electronic delocalization within the three-membered ring leads to earlier and lower energy transition states. nih.gov This effect is distinct from the barrier lowering that results solely from the release of ring strain. nih.gov

The outcome of reactions involving cyclopropyl (B3062369) systems is often governed by a delicate balance of steric and electronic effects. Energy decomposition analysis (EDA) is a computational technique that can be used to dissect the interaction energy between reacting fragments into distinct components, such as electrostatic attraction, steric repulsion, and orbital interactions. nih.gov

Contrary to common assumptions, EDA has shown that in some SN2 reactions, steric repulsion can actually be released in the transition state. nih.gov The activation barrier in such cases is primarily due to a weakening of electrostatic attraction and a loss of favorable orbital interactions. nih.gov This highlights the importance of considering all contributing factors when analyzing the reactivity of substituted cyclopropanes.

The electronic nature of substituents on the cyclopropane ring also plays a significant role. Electron-withdrawing groups, such as the carbonyl iodide in this compound, can influence the stability of intermediates and transition states, thereby directing the course of a reaction. The conjugative interaction between the cyclopropane ring and the carbonyl group can affect the distribution of electron density and the susceptibility of the molecule to nucleophilic or electrophilic attack. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides a means to predict various spectroscopic properties, including NMR chemical shifts, vibrational frequencies, and electronic absorption spectra. These predictions can be invaluable for interpreting experimental data and for confirming the structure of newly synthesized compounds.

Methods like density functional theory (DFT) and time-dependent DFT (TD-DFT) can be used to calculate these properties with a reasonable degree of accuracy. scispace.com For example, calculated NMR chemical shifts can be compared with experimental values to aid in the assignment of signals in complex spectra. Similarly, predicted vibrational frequencies can be used to interpret infrared (IR) and Raman spectra.

The correlation between predicted and experimental spectroscopic data serves as a powerful validation of the computational models used. When there is good agreement, it provides confidence in the theoretical description of the molecule's structure and electronic properties. Discrepancies, on the other hand, can point to areas where the computational model may need refinement or where experimental data may need to be re-examined.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including cyclopropanecarbonyl iodide. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

The ¹H NMR spectrum of this compound presents characteristic signals that correspond to the distinct protons in its structure. The protons on the cyclopropane (B1198618) ring typically appear as a complex multiplet in the upfield region of the spectrum, generally between δ 1.15 and 1.27 ppm. vulcanchem.com The proton adjacent to the carbonyl group, the methine proton, is deshielded and resonates further downfield as a triplet at approximately δ 2.87 ppm. vulcanchem.com The specific chemical shifts and coupling constants are highly sensitive to the solvent used and the presence of any substituents on the cyclopropyl (B3062369) ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Cyclopropane Protons1.15 - 1.27Multiplet
Carbonyl-adjacent Proton2.87Triplet

Note: Data presented is a general representation and may vary based on experimental conditions.

For more complex structures involving this compound, such as its adducts with other molecules, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, multi-nuclear and multi-dimensional NMR techniques are invaluable. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allow for the unambiguous assignment of proton and carbon signals by revealing through-bond and through-space correlations between nuclei. These methods have been successfully employed to characterize complex molecules containing the cyclopropanecarbonyl moiety, such as in the structural elucidation of functionalized quinolones and other pharmacologically active compounds. acs.orgrsc.org For example, HMBC can be used to establish long-range correlations between protons and carbons, helping to piece together the molecular skeleton of complex adducts.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is distinguished by a strong absorption band corresponding to the carbonyl (C=O) group stretching vibration. This peak is typically observed around 1681 cm⁻¹. vulcanchem.com The C-I stretching vibration is also characteristic, appearing at a lower frequency, around 558 cm⁻¹. vulcanchem.com The presence of the cyclopropane ring can be confirmed by the observation of C-H stretching vibrations typically above 3000 cm⁻¹ and ring deformation modes at lower wavenumbers. Raman spectroscopy, which is particularly sensitive to non-polar bonds, can provide complementary information, especially regarding the cyclopropyl ring vibrations. mdpi.com The combination of IR and Raman data offers a comprehensive vibrational profile of the molecule. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)
Carbonyl (C=O)Stretch~1681
Carbon-Iodine (C-I)Stretch~558

Note: Values are approximate and can be influenced by the sample's physical state and the spectroscopic technique used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight of 195.986 g/mol . vulcanchem.com High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula (C₄H₅IO). vulcanchem.com

The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for acyl halides include the loss of the halogen atom and the loss of the carbonyl group (as CO). For this compound, characteristic fragments would likely include the cyclopropanecarbonyl cation ([C₃H₅CO]⁺) and the cyclopropyl cation ([C₃H₅]⁺). The analysis of these fragments helps to confirm the presence of the cyclopropyl and carbonyl iodide moieties within the molecule. Various ionization techniques, such as electron impact (EI) and electrospray ionization (ESI), can be employed to generate and analyze these fragments. wiley-vch.de

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HRMS confirms its molecular formula, C₄H₅IO. vulcanchem.com The exact mass is measured at 195.939 Da, which is consistent with the calculated value. vulcanchem.com This technique differentiates the compound from others with the same nominal mass but different elemental formulas.

HRMS analysis is often conducted using advanced instrumentation such as Quadrupole Time-of-Flight (QToF) or Fourier Transform Mass Spectrometry (FTMS) systems. rsc.orgrsc.orgacs.orguni-muenchen.de In a typical analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺•) and its various fragments are measured. The expected molecular ion peak for this compound would appear at m/z 195.939. Common fragmentation patterns would likely involve the initial loss of an iodine radical to form the stable cyclopropylcarbonyl cation ([C₄H₅O]⁺) at m/z 69, followed by the loss of carbon monoxide to yield the cyclopropyl cation ([C₃H₅]⁺) at m/z 41.

PropertyValueReference
Molecular Formula C₄H₅IO vulcanchem.com
Molecular Weight 195.986 g/mol vulcanchem.com
Exact Mass 195.939 Da vulcanchem.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive analytical method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and dihedral angles, offering an unambiguous depiction of the molecule's conformation in the solid state.

While X-ray crystallography has been successfully applied to characterize various cyclopropane derivatives and elucidate their structural features, a specific crystal structure for this compound is not available in published literature. uni-regensburg.delookchem.comacs.org If such a study were conducted, it would provide invaluable data on the C=O and C-I bond lengths, the geometry of the cyclopropane ring, and the intermolecular interactions within the crystal lattice. This information is crucial for understanding the reactivity and physical properties of the compound.

Other Advanced Spectroscopic and Analytical Techniques

Beyond mass spectrometry, a combination of other spectroscopic methods is employed to achieve a complete structural elucidation of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. vulcanchem.com A very strong band appears around 1681 cm⁻¹, which is typical for the carbonyl (C=O) stretching vibration in an acyl halide. vulcanchem.com Another key absorption is found at approximately 558 cm⁻¹, corresponding to the C-I bond stretch. vulcanchem.com

Functional GroupAbsorption (cm⁻¹)Reference
Carbonyl (C=O)~1681 vulcanchem.com
Carbon-Iodine (C-I)~558 vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum gives information on the number and environment of hydrogen atoms. For this compound, the spectrum displays two main sets of signals. vulcanchem.com A complex multiplet observed between δ 1.15–1.27 ppm corresponds to the four protons on the cyclopropane ring. The complexity arises from the distinct chemical environments and spin-spin coupling between the cis and trans protons. A downfield triplet at δ 2.87 ppm is assigned to the single proton on the carbon adjacent to the carbonyl group. vulcanchem.com

¹³C NMR: The carbon NMR spectrum reveals the different chemical environments of the carbon atoms. While a specific spectrum for this compound is not reported, the expected signals can be predicted based on its structure. Three distinct signals would be anticipated: one for the highly deshielded carbonyl carbon (likely >170 ppm), one for the methine carbon (CH) adjacent to the carbonyl group, and one for the two equivalent methylene (B1212753) carbons (CH₂) of the ring. The chemical shift of the carbon attached to iodine in a simple alkane like 1-iodopropane (B42940) is around 9.2 ppm, illustrating the halogen's shielding effect. docbrown.info However, in this compound, the carbonyl carbon is the most electrophilic center and thus the most downfield.

¹H NMR SignalsChemical Shift (δ ppm)MultiplicityAssignmentReference
Cyclopropane Protons1.15 - 1.27Multiplet2 x CH₂ vulcanchem.com
Methine Proton2.87TripletCH vulcanchem.com

Further structural confirmation can be achieved using two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), which identifies proton-proton couplings, and HMQC (Heteronuclear Multiple Quantum Coherence), which correlates protons with their directly attached carbons. mdpi.com These advanced methods are invaluable for unambiguously assigning all signals in the NMR spectra.

Derivatization and Functional Group Interconversions

Diversification of the Cyclopropanecarbonyl Framework

Beyond simple substitution at the carbonyl group, the cyclopropanecarbonyl framework itself can be modified to create more complex structures. The inherent ring strain and unique electronic properties of the cyclopropane (B1198618) ring allow for transformations that alter the core structure. researchgate.net

Key strategies for diversification include:

Ring-Opening Reactions: Under palladium catalysis, cyclopropanecarboxamides, which can be synthesized from cyclopropanecarbonyl precursors, undergo C(sp³)–H activation and ring-opening to yield arylated open-chain carboxamides. researchgate.net This strategy effectively transforms the compact three-membered ring into a longer, functionalized carbon chain.

Epoxidation: The carbonyl group can be used to direct transformations on adjacent functionalities. For example, a related cyclopropyl (B3062369) aldehyde can undergo a Corey-Chaykovsky epoxidation using trimethylsulfoxonium (B8643921) iodide and sodium hydride to form a cyclopropyl oxirane. mdpi.com This adds a reactive epoxide ring to the structure, opening avenues for further nucleophilic attack and derivatization.

C-H Functionalization: Modern synthetic methods enable the direct functionalization of C-H bonds. Site-selective C(sp³)–H cleavage on the cyclopropane ring, followed by reactions like arylation, provides a powerful tool for diversification. researchgate.net Mechanistic studies suggest these reactions can proceed through a cyclopropyl C(sp³)–H cleavage step, followed by ring-opening and reductive elimination. researchgate.net

Synthesis of Esters, Amides, and Related Acyl Derivatives

As a reactive acyl halide, cyclopropanecarbonyl iodide readily undergoes nucleophilic acyl substitution with a variety of nucleophiles to produce esters, amides, and other carboxylic acid derivatives. The high reactivity of the acyl iodide makes these transformations efficient. While direct examples with the iodide are based on established principles, analogous transformations with the more common cyclopropanecarbonyl chloride are well-documented and proceed via the same mechanism.

Esterification: Reaction with alcohols (R-OH) in the presence of a non-nucleophilic base yields cyclopropane-containing esters. The derivatization of a stereochemically defined difluorocyclopropane ester to a different ester via hydrolysis and subsequent esterification highlights this process. acs.org A tandem oxidation-esterification of a related cyclopropyl aldehyde using I₂/KOH in methanol (B129727) also yields the corresponding methyl ester in high yield (88%). mdpi.com

Amide Formation: Amines (R-NH₂) react smoothly to form the corresponding cyclopropanecarboxamides. This is a key step in the synthesis of precursors for more advanced transformations, such as palladium-catalyzed ring-opening reactions. researchgate.net For example, a difluorocyclopropyl methyl ester was successfully converted to the corresponding amide in a 72% yield. acs.org

Thioester Formation: Thioesters can be prepared by reacting cyclopropanecarbonyl chloride with a thiol, such as ethanethiol, in the presence of triethylamine (B128534) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), affording the S-ethyl cyclopropanecarbothioate in high yield. wiley-vch.de

Derivative TypeNucleophilePrecursor/AnalogueReaction ConditionsYieldReference
AmideAmine (R-NH₂)cis-α,α-difluorocyclopropyl esterNot specified72% acs.org
Methyl EsterMethanolCyclopropyl Carboxylic AcidSOCl₂, MeOH84% (overall) mdpi.com
Methyl EsterMethanolCyclopropyl AldehydeI₂/KOH, MeOH88% mdpi.com
ThioesterEthanethiolCyclopropanecarbonyl chlorideEt₃N, DMAP, CH₂Cl₂89% wiley-vch.de

Reductive and Oxidative Transformations

The carbonyl group and the cyclopropane ring can be selectively targeted in reduction and oxidation reactions, providing access to a different set of functionalized cyclopropane derivatives.

Oxidative Transformations The carbonyl moiety of cyclopropane derivatives can be readily oxidized. For instance, cyclopropyl aldehydes are efficiently converted to their corresponding carboxylic acids.

Oxidation to Carboxylic Acid: Using silver nitrate (B79036) (AgNO₃), a cyclopropyl aldehyde can be directly oxidized to a cyclopropanecarboxylic acid. mdpi.com

Tandem Oxidation/Esterification: A one-pot reaction using iodine and potassium hydroxide (B78521) in methanol can transform a cyclopropyl aldehyde directly into a methyl ester, proceeding through a carboxylic acid intermediate. mdpi.com

Reductive Transformations The carbonyl group is susceptible to reduction by hydride reagents.

Reduction to Alcohol: The ester functional group of a difluorocyclopropane derivative can be smoothly reduced to a primary alcohol. acs.org This transformation is a common method for converting carboxylic acid derivatives into alcohols. While potent reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective, they are also very reactive and can reduce most functional groups indiscriminately. imperial.ac.uk

TransformationStarting MaterialProductReagentsYieldReference
Oxidation1-(phenylthio)cyclopropanecarbaldehyde1-(phenylthio)cyclopropanecarboxylic acidAgNO₃- mdpi.com
Reductioncis-α,α-difluorocyclopropyl estercis-α,α-difluorocyclopropyl alcoholNot specified- acs.org

Stereoselective Derivatization Methodologies

Controlling stereochemistry during the synthesis and derivatization of cyclopropane rings is crucial for applications in pharmaceuticals and materials science. Several methodologies have been developed to achieve high stereoselectivity.

One powerful strategy involves the stereoselective synthesis of a functionalized cyclopropane, which is then carried through subsequent derivatization steps. A notable example is the synthesis of cis-α,α-difluorocyclopropanes via an I(I)/I(III) catalysis-mediated ring contraction. acs.org These stereochemically defined building blocks can be derivatized with high fidelity:

Ester to Amide/Alcohol Conversion: A cis-difluorocyclopropyl methyl ester was converted into the corresponding amide and alcohol without disturbing the stereochemistry of the cyclopropane ring. acs.org This demonstrates that the ester motif can be modified using standard synthetic protocols while preserving the core stereostructure.

Cross-Coupling Reactions: The synthetic utility was further shown through Sonogashira and Suzuki cross-coupling reactions on iodo-substituted cis-α,α-difluorocyclopropanes, affording more complex products while retaining the cis stereochemistry. acs.org

Another approach involves the diastereoselective photocyclization of trans-decalin-substituted-2,3-butanediones to create spirocarbocycles containing a cyclobutanol (B46151) ring, which is related to cyclopropane chemistry through ring contraction mechanisms. acs.org Such methods, which are influenced by substrate conformation and intramolecular hydrogen bonding, highlight the potential for precise stereocontrol in complex systems. acs.org

Contribution to Synthetic Methodology and Molecular Design

Cyclopropanecarbonyl Iodide as a Building Block for Complex Architectures

Organic building blocks are foundational molecular units used to construct more complex compounds, playing a crucial role in the synthesis of everything from pharmaceuticals to advanced materials. hilarispublisher.comsigmaaldrich.com Cyclopropane (B1198618) derivatives, in particular, are important design elements in medicinal chemistry. nih.gov The utility of this compound as a building block stems from its ability to introduce the cyclopropylcarbonyl scaffold into larger molecules through various carbon-carbon and carbon-heteroatom bond-forming reactions.

The acyl iodide is the most reactive of the acyl halides, making it an excellent electrophile for a range of transformations. This heightened reactivity allows reactions to proceed under mild conditions, which is crucial when dealing with sensitive or complex substrates. For instance, in Friedel-Crafts acylation reactions, this compound can be used to attach the cyclopropylcarbonyl group to aromatic rings, forming cyclopropyl (B3062369) aryl ketones which are precursors to a wide array of more complex structures.

Furthermore, its reactions with nucleophiles such as alcohols, amines, and organometallic reagents provide straightforward access to a diverse library of cyclopropane-containing esters, amides, and ketones, respectively. These products can serve as key intermediates in the total synthesis of natural products and in the preparation of novel bioactive compounds. The rigid, three-dimensional nature of the cyclopropane ring can be exploited to control molecular conformation and to explore chemical space in drug discovery programs. nih.gov Nitro-substituted cyclopropanes are also recognized as important building blocks due to the versatility of the nitro group, which can be transformed into other functionalities. nih.govnih.gov

Strategic Use in the Development of New Synthetic Pathways

The development of new synthetic methodologies is essential for advancing the field of organic chemistry, enabling the efficient and sustainable production of important molecules. mdpi.com this compound and related cyclopropyl derivatives are strategically employed in the development of novel synthetic pathways that take advantage of the unique properties of the three-membered ring.

One major area of application is in ring-opening reactions. The strain energy of the cyclopropane ring (approximately 27.5 kcal/mol) can be harnessed as a driving force for transformations that lead to linear, stereodefined acyclic systems. The activation of a cyclopropanecarboxylic acid as an acyl iodide would make it a suitable precursor for reactions that proceed via cyclopropylcarbinyl cation intermediates. researchgate.net These highly reactive intermediates can undergo a variety of rearrangements and additions, providing access to homoallylic iodides and other valuable synthetic precursors. researchgate.net

Hypervalent iodine reagents have also been utilized to promote the synthesis of cyclopropanes from suitably functionalized precursors, illustrating the broader role of iodine-based reagents in this area of chemistry. nih.govrsc.org For example, the use of Phenyliodine Diacetate (PIDA) can facilitate the construction of cyclopropane-fused lactams in a metal-free process. rsc.org Similarly, iodine has been used to mediate the oxidative cyclization of Michael adducts to produce nitrocyclopropanes. nih.gov These methodologies highlight the strategic use of iodine's reactivity in forming cyclopropane rings, a strategy that complements the use of pre-formed this compound as a reactive building block.

Table 1: Selected Synthetic Methodologies Involving Cyclopropane Derivatives and Iodine Reagents

Reaction Type Key Reagents Product Class Reference
Desulfurative Homoallylation Cyclopropylmethyl sulfides, I₂ Homoallyl iodides / amines researchgate.net
Metal-Free Buchner-type Reaction Unsaturated amides, PIDA Cyclopropane-fused lactams nih.govrsc.org
Oxidative Cyclization Michael adducts, I₂, DBU Nitrocyclopropanes nih.gov
Grignard Reagent Trapping Cyclopropyl sulfoxide, iPrMgCl, I₂ trans-Cyclopropyl iodide nih.gov

Advancements in Asymmetric Synthesis Utilizing Cyclopropyl Scaffolds

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the biological activity of a molecule is often dependent on its stereochemistry. Chiral cyclopropane rings are key pharmacophores found in numerous pharmaceuticals and bioactive natural products. rochester.edu Consequently, significant research has been directed toward the development of asymmetric methods for their synthesis. researchgate.netrsc.org

While this compound itself is achiral, it can be derived from or used to synthesize chiral cyclopropyl scaffolds. The primary focus in this area has been on the catalytic asymmetric cyclopropanation of olefins. Various transition-metal catalysts, particularly those based on cobalt, rhodium, and copper, have been developed to achieve high levels of diastereo- and enantioselectivity. organic-chemistry.org

For example, cobalt(II) complexes have proven effective in catalyzing the asymmetric cyclopropanation of olefins with succinimidyl diazoacetate, yielding chiral cyclopropane succinimidyl esters. organic-chemistry.org These esters are versatile building blocks that can be converted to a wide range of optically active cyclopropyl carboxamides by reaction with amines, all while retaining stereochemical integrity. organic-chemistry.org Similarly, chemoenzymatic strategies using engineered proteins have emerged as a powerful method for the highly stereoselective construction of chiral cyclopropyl ketones. rochester.edu These chiral ketones and esters are direct precursors that could be converted to chiral this compound for further synthetic elaboration.

Table 2: Examples of Asymmetric Cyclopropanation Methodologies

Catalyst/Method Substrates Product Type Stereoselectivity Reference
Cobalt(II)-[Co(P1)] Olefins, Succinimidyl diazoacetate Chiral cyclopropane succinimidyl esters High diastereo- and enantioselectivity organic-chemistry.org
Engineered Myoglobin Vinylarenes, Diazoketones Chiral cyclopropyl ketones High diastereo- and enantioselectivity rochester.edu
Rhodium Complex β,γ-Unsaturated ketoesters, Sulfoxonium ylides Optically pure 1,2,3-trisubstituted cyclopropanes Excellent enantio- and diastereoselectivity organic-chemistry.org
Aldol–Cyclopropanation–Retro-aldol Chiral auxiliaries Enantiopure cyclopropane carboxaldehydes High stereoselectivity rsc.org

These advancements provide robust pathways to enantioenriched cyclopropyl building blocks, which are invaluable for the synthesis of complex, biologically active molecules. The ability to generate these scaffolds with high stereochemical control is a critical step in harnessing the full potential of the cyclopropane motif in molecular design.

Q & A

Q. What are the established synthetic routes for preparing cyclopropanecarbonyl iodide, and what factors influence reaction efficiency?

this compound is typically synthesized via nucleophilic acyl substitution, where cyclopropanecarbonyl chloride reacts with potassium iodide (KI) in anhydrous conditions. Key factors affecting efficiency include solvent polarity (e.g., acetone or THF), reaction temperature (often 0–25°C), and the presence of catalytic agents like triethylamine to neutralize HCl byproducts . Characterization of intermediates and purity verification using thin-layer chromatography (TLC) or gas chromatography (GC) is critical to optimize yield.

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • NMR Spectroscopy : ¹H NMR can identify the cyclopropane ring protons (δ 0.8–1.5 ppm) and the carbonyl-proximal methylene group (δ 2.5–3.0 ppm). ¹³C NMR confirms the carbonyl carbon (δ 170–180 ppm) .
  • IR Spectroscopy : The carbonyl stretch (C=O) appears at ~1750 cm⁻¹, while C-I bonds show weak absorption near 500 cm⁻¹.
  • Mass Spectrometry : The molecular ion peak ([M]⁺) and fragments like [M-I]⁺ aid in confirming molecular weight and structural integrity.
  • Chromatography : HPLC or GC-MS ensures purity and monitors degradation products under varying storage conditions .

Advanced Research Questions

Q. What are the key challenges in maintaining the stability of this compound during storage and reaction conditions?

The cyclopropane ring’s inherent strain and the iodide’s susceptibility to nucleophilic attack or photodegradation necessitate strict protocols:

  • Storage under inert atmospheres (argon) at –20°C to minimize hydrolysis.
  • Use of stabilizers (e.g., copper iodide) to reduce radical-mediated decomposition.
  • Real-time stability studies using accelerated aging tests (40°C/75% RH) paired with spectroscopic monitoring .

Q. How can computational chemistry methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) calculations reveal:

  • Bond Angle Strain : Cyclopropane’s 60° C-C-C angles increase electron density near the carbonyl group, enhancing electrophilicity.
  • Reactivity Hotspots : Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between the iodide and carbonyl group, explaining its susceptibility to nucleophilic substitution.
  • Solvent Effects : Polarizable Continuum Models (PCM) predict solvation energies, guiding solvent selection for reactions .

Q. When encountering contradictory data on this compound’s reaction outcomes, what analytical strategies can resolve discrepancies?

  • Controlled Replication : Repeat experiments with standardized conditions (e.g., humidity control, reagent purity ≥98%).
  • Cross-Validation : Use orthogonal techniques (e.g., comparing NMR yields with gravimetric analysis).
  • Statistical Analysis : Apply ANOVA or t-tests to assess variability between batches or methodologies.
  • Literature Benchmarking : Compare results with peer-reviewed studies using databases like NIST Chemistry WebBook .

Methodological Guidance

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to prevent dermal/ocular exposure.
  • Waste Management : Quench excess reagent with sodium thiosulfate to neutralize iodide byproducts.
  • Emergency Procedures : Immediate rinsing with ethanol (for skin contact) and medical consultation for inhalation exposure .

Q. How can researchers design experiments to study this compound’s role in cross-coupling reactions?

  • Catalytic Systems : Screen palladium/copper catalysts (e.g., Pd(PPh₃)₄/CuI) in Sonogashira or Suzuki-Miyaura couplings.
  • Kinetic Studies : Use in-situ FTIR or UV-Vis spectroscopy to monitor reaction progress and intermediate formation.
  • Substrate Scope : Test reactivity with aryl boronic acids or terminal alkynes to evaluate functional group tolerance .

Data Analysis and Reporting

Q. What criteria should be applied to assess the reliability of this compound’s thermodynamic data?

  • Source Verification : Prioritize data from NIST or peer-reviewed journals over unverified platforms.
  • Reproducibility : Ensure experimental protocols (e.g., calorimetry for ΔHf°) are detailed enough for replication.
  • Uncertainty Quantification : Report standard deviations for multiple measurements (e.g., melting point ranges) .

Q. How can researchers integrate primary experimental data with computational modeling for publications?

  • Data Alignment : Compare DFT-predicted vibrational frequencies with experimental IR spectra.
  • Supplementary Materials : Provide raw data (e.g., .xyz files for molecular geometries) and Gaussian input parameters.
  • Validation Metrics : Use statistical tools (R², RMSD) to quantify agreement between theoretical and observed results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.